molecular formula C14H24N4O B8408671 3-amino-4-{[3-(dimethylamino)propyl]amino}-N,N-dimethylbenzamide

3-amino-4-{[3-(dimethylamino)propyl]amino}-N,N-dimethylbenzamide

Cat. No. B8408671
M. Wt: 264.37 g/mol
InChI Key: IMDLTYWLRXKPJS-UHFFFAOYSA-N
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Patent
US06204264B1

Procedure details

10% of palladium-carbon (0.56 g) was added to a solution containing 4-{[3-(dimethylamino)propyl]amino}-N,N-dimethyl-3-nitrobenzamide (2.82 g) in ethanol (20 ml) and the mixture was stirred for 13 hours under a hydrogen gas atmosphere at room temperature. After the catalyst was removed out by filtration, the filtrate was concentrated, thereby yielding the entitled compound (2.59 g) as dark red solid.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.56 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:21])[CH2:3][CH2:4][CH2:5][NH:6][C:7]1[CH:17]=[CH:16][C:10]([C:11]([N:13]([CH3:15])[CH3:14])=[O:12])=[CH:9][C:8]=1[N+:18]([O-])=O>C(O)C.[C].[Pd]>[NH2:18][C:8]1[CH:9]=[C:10]([CH:16]=[CH:17][C:7]=1[NH:6][CH2:5][CH2:4][CH2:3][N:2]([CH3:1])[CH3:21])[C:11]([N:13]([CH3:15])[CH3:14])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
2.82 g
Type
reactant
Smiles
CN(CCCNC1=C(C=C(C(=O)N(C)C)C=C1)[N+](=O)[O-])C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
palladium-carbon
Quantity
0.56 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 13 hours under a hydrogen gas atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the catalyst was removed out by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
NC=1C=C(C(=O)N(C)C)C=CC1NCCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.59 g
YIELD: CALCULATEDPERCENTYIELD 102.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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